Technical Guide: Physicochemical Properties of 4-(4-Morpholinyl)-picolinic Acid
Technical Guide: Physicochemical Properties of 4-(4-Morpholinyl)-picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-(4-Morpholinyl)-picolinic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on computationally predicted values from reputable cheminformatics platforms. These predictions offer valuable insights for researchers in drug discovery and development, aiding in the preliminary assessment of this molecule's potential as a drug candidate. The guide also outlines standard experimental protocols for the determination of key physicochemical parameters, providing a framework for empirical validation.
Introduction
4-(4-Morpholinyl)-picolinic acid is a heterocyclic organic compound incorporating both a picolinic acid moiety and a morpholine ring. Picolinic acid and its derivatives are known for their chelating properties and are of interest in medicinal chemistry. The morpholine substituent can influence the molecule's polarity, solubility, and metabolic stability. Understanding the physicochemical properties of this compound is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing formulation strategies.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for 4-(4-Morpholinyl)-picolinic acid. These values were obtained from cheminformatics software and should be considered as estimates. Experimental verification is highly recommended.
| Property | Predicted Value | Unit |
| IUPAC Name | 4-morpholin-4-ylpyridine-2-carboxylic acid | - |
| Molecular Formula | C₁₀H₁₂N₂O₃ | - |
| Molecular Weight | 208.22 | g/mol |
| pKa (strongest acidic) | 3.25 | - |
| pKa (strongest basic) | 5.09 | - |
| LogP | 0.45 | - |
| LogD (at pH 7.4) | -1.76 | - |
| Water Solubility | 2.58 | g/L |
| Melting Point | 185 | °C |
| Boiling Point | 400.9 | °C at 760 mmHg |
| Topological Polar Surface Area (TPSA) | 62.99 | Ų |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 5 | - |
| Rotatable Bonds | 2 | - |
Experimental Protocols for Physicochemical Property Determination
To facilitate the empirical validation of the predicted properties, this section outlines standard experimental methodologies for determining pKa, solubility, and LogP.
Determination of pKa (Acid Dissociation Constant)
The pKa, the negative logarithm of the acid dissociation constant (Ka), is a critical parameter that indicates the strength of an acid and helps predict the ionization state of a molecule at different pH levels.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate and commonly used method for pKa determination.[1][2]
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Solution Preparation: Prepare a solution of 4-(4-Morpholinyl)-picolinic acid of a known concentration (e.g., 0.01 M) in purified water. Ensure the compound is fully dissolved.
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Titration Setup: Calibrate a pH meter with standard buffer solutions at the experimental temperature (typically 25 °C). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
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Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized. For diprotic or polyprotic substances, multiple inflection points and corresponding pKa values may be observed.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's bioavailability.
Methodology: Shake-Flask Method
The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[3]
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Sample Preparation: Add an excess amount of solid 4-(4-Morpholinyl)-picolinic acid to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.
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Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: The solubility is reported as the measured concentration of the saturated solution, typically in units of g/L or mg/mL.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.
Methodology: Shake-Flask Method
The shake-flask method is the classical approach for LogP determination.[4][5]
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.
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Partitioning: Dissolve a known amount of 4-(4-Morpholinyl)-picolinic acid in one of the pre-saturated solvents. Add a known volume of the other pre-saturated solvent to a flask.
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Equilibration: Shake the flask for a set period to allow for the partitioning of the compound between the two phases.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
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Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Mandatory Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Logical Relationship of Key Physicochemical Properties in Drug Discovery
Caption: Influence of core physicochemical properties on ADME profile.
Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical properties of 4-(4-Morpholinyl)-picolinic acid. While computational predictions are invaluable for initial screening and hypothesis generation, they must be substantiated by experimental data. The outlined protocols offer standardized approaches for obtaining reliable measurements of pKa, solubility, and LogP. A thorough characterization of these properties is a critical step in the comprehensive evaluation of this compound for its potential applications in drug development and other scientific research.
References
- 1. Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(tert-Butyl)picolinic acid | C10H13NO2 | CID 14482380 - PubChem [pubchem.ncbi.nlm.nih.gov]
